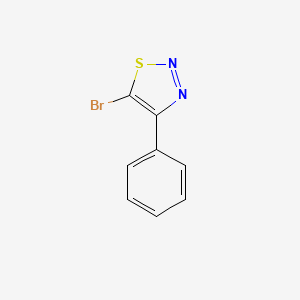

5-Bromo-4-phenyl-1,2,3-thiadiazole

Descripción

Contextualization within Thiadiazole Heterocyclic Systems

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. mdpi.comnih.govorientjchem.org The arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). mdpi.comorientjchem.orgmdpi.com This structural diversity translates into a wide range of chemical properties and biological activities, making them a fertile ground for research.

The 1,2,3-thiadiazole ring system is a notable pharmacophore, a structural unit responsible for a molecule's biological activity. mdpi.comresearchgate.net Its derivatives have garnered attention for their potential applications in medicine and agriculture. mdpi.come-bookshelf.de A key characteristic of the 1,2,3-thiadiazole isomer is its propensity to undergo thermal or photochemical decomposition with the loss of a nitrogen molecule, a feature that provides a synthetic route to other important chemical entities like thioketenes and thiirenes. e-bookshelf.de

The significance of the 1,2,3-thiadiazole core is underscored by the diverse biological activities exhibited by its derivatives, which include antiviral, insecticidal, antifungal, and anticancer properties. mdpi.com For instance, certain 1,2,3-thiadiazole analogs have shown potent anti-HIV-1 activity, with structure-activity relationship (SAR) studies indicating that substitutions on the phenyl ring can significantly influence their efficacy. mdpi.comencyclopedia.pub

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic chemistry. sigmaaldrich.com The presence of a halogen atom can profoundly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. mdpi.com These attributes are crucial in the design of new pharmaceuticals and functional materials. mdpi.comsigmaaldrich.com

Halogen atoms serve as versatile synthetic handles, enabling a wide array of chemical transformations. sigmaaldrich.commdpi.com They can act as leaving groups in nucleophilic substitution reactions or facilitate cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for constructing complex molecular architectures. sigmaaldrich.comresearchgate.net The "halogen dance" reaction, a base-induced migration of a halogen atom, provides a method to access otherwise difficult-to-reach substitution patterns on heterocyclic rings. researchgate.net Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. nih.gov

Historical Development and Evolution of Research on Phenyl-Substituted Thiadiazoles

The study of thiadiazoles dates back to the late 19th century, with the first 1,3,4-thiadiazole being described in 1882. nih.gov The fundamental nature of the 1,2,3-thiadiazole ring system was established later, and since then, research into this class of compounds has been ongoing. e-bookshelf.de Phenyl-substituted thiadiazoles, in particular, have been a subject of continuous investigation due to the phenyl group's ability to modulate the electronic properties and steric profile of the heterocyclic core.

Early research focused on the fundamental synthesis and reactivity of these compounds. Over time, the focus has shifted towards exploring their potential applications, driven by the discovery of their diverse biological activities. The synthesis of various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines and their evaluation for antimicrobial and anticancer activities exemplifies this evolution. rasayanjournal.co.in Similarly, the development of 3-aryl-1,2,5-thiadiazoles and their bromo derivatives highlights the ongoing efforts to expand the chemical space of phenyl-substituted thiadiazoles. clockss.org

Current Research Landscape and Emerging Trends for 5-Bromo-4-phenyl-1,2,3-thiadiazole Analogs

The current research landscape for 5-Bromo-4-phenyl-1,2,3-thiadiazole and its analogs is characterized by a focus on leveraging the unique properties of the bromo and phenyl substituents to create novel molecules with tailored functionalities. The bromine atom, in particular, serves as a key functional group for further synthetic modifications.

Emerging trends include the use of this scaffold in the synthesis of more complex heterocyclic systems. For example, the bromine atom can be a precursor for introducing various aryl groups through cross-coupling reactions, leading to the generation of libraries of compounds for biological screening. nih.gov There is also growing interest in the photophysical properties of such compounds, with potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

Furthermore, the exploration of the biological activities of 5-Bromo-4-phenyl-1,2,3-thiadiazole analogs remains a significant research direction. Studies on related halogenated thiadiazole derivatives have shown promising results. For instance, 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol has been synthesized as a potential antioxidant, and various bromo-substituted thiadiazoles have been investigated for their anticonvulsant and anticancer activities. researchgate.netsphinxsai.comnih.gov These findings suggest that 5-Bromo-4-phenyl-1,2,3-thiadiazole analogs are promising candidates for the development of new therapeutic agents.

Scope and Objectives of Advanced Chemical Investigations on 5-Bromo-4-phenyl-1,2,3-thiadiazole

Advanced chemical investigations into 5-Bromo-4-phenyl-1,2,3-thiadiazole are aimed at fully elucidating its chemical behavior and unlocking its synthetic potential. The primary objectives of this research include:

Developing efficient and scalable synthetic routes to 5-Bromo-4-phenyl-1,2,3-thiadiazole and its derivatives.

Systematically exploring its reactivity , particularly the transformations involving the carbon-bromine bond. This includes studying a wide range of nucleophilic substitution and cross-coupling reactions.

Investigating the impact of the bromo and phenyl substituents on the electronic and steric properties of the 1,2,3-thiadiazole ring.

Conducting detailed spectroscopic and crystallographic analyses to understand the structural features of these molecules and their intermolecular interactions. mdpi.comresearchgate.netbohrium.com

Synthesizing and evaluating new analogs for their potential applications in medicinal chemistry and materials science. This involves creating compound libraries and screening them for desired properties.

By achieving these objectives, researchers aim to establish 5-Bromo-4-phenyl-1,2,3-thiadiazole as a versatile building block in organic synthesis, paving the way for the discovery of new molecules with valuable applications.

Propiedades

IUPAC Name |

5-bromo-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSSGJWFVIEENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Phenyl 1,2,3 Thiadiazole and Its Precursors

Classical and Modern Approaches to 1,2,3-Thiadiazole (B1210528) Core Synthesis

The construction of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry, with several named reactions and modern adaptations providing access to a wide variety of substituted derivatives.

Hurd-Mori Synthesis and its Variants

The Hurd-Mori synthesis is a cornerstone in the preparation of 1,2,3-thiadiazoles. This reaction involves the cyclization of hydrazones, typically derived from ketones or aldehydes, using thionyl chloride (SOCl₂). The classical approach often starts with the reaction of a ketone with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or tosylhydrazine, to form the corresponding hydrazone. This intermediate is then treated with thionyl chloride to effect the ring closure.

A common pathway to obtaining 4-phenyl-1,2,3-thiadiazole (B1662399), the precursor to the target compound, would involve the Hurd-Mori reaction starting from acetophenone (B1666503). The acetophenone is first converted to its corresponding hydrazone, for example, acetophenone tosylhydrazone. Subsequent reaction with thionyl chloride leads to the formation of the 4-phenyl-1,2,3-thiadiazole ring.

Variants of the Hurd-Mori synthesis have been developed to improve yields, broaden the substrate scope, and simplify the reaction conditions. One notable variation involves the use of N-acyl or N-tosyl hydrazones, which can be readily prepared and cyclized. researchgate.net For instance, pyrazolyl-phenylethanones have been reacted with semicarbazide to generate semicarbazones, which are then cyclized using thionyl chloride to yield pyrazolyl-1,2,3-thiadiazoles in good to excellent yields. nih.gov Another modification utilizes N-tosylhydrazones and elemental sulfur in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI), offering a metal-free approach to substituted aryl 1,2,3-thiadiazoles. researchgate.netresearchgate.net

The success of the Hurd-Mori cyclization can be influenced by the nature of the substituents on the precursor. For example, in the synthesis of pyrrolo[2,3-d] mdpi.comsmolecule.comthiadiazole-6-carboxylates, the presence of an electron-withdrawing protecting group on the pyrrolidine (B122466) nitrogen was found to be crucial for a successful ring closure, while electron-donating groups resulted in poor conversion. smolecule.com

Table 1: Examples of Hurd-Mori Synthesis and its Variants

| Starting Material | Reagents | Product | Reference |

| Acetophenone | 1. Tosylhydrazine2. SOCl₂ | 4-Phenyl-1,2,3-thiadiazole | researchgate.net |

| Pyrazolyl-phenylethanone | 1. Semicarbazide HCl, NaOAc2. SOCl₂ | Pyrazolyl-1,2,3-thiadiazole | nih.gov |

| N-Tosylhydrazone | Sulfur, TBAI | Substituted aryl 1,2,3-thiadiazole | researchgate.netresearchgate.net |

| Pyrrolidine precursor with electron-withdrawing group | Thionyl chloride | Pyrrolo[2,3-d] mdpi.comsmolecule.comthiadiazole-6-carboxylate | smolecule.com |

Electrochemical Synthesis Strategies for 1,2,3-Thiadiazoles

Electrochemical methods offer a modern and often more environmentally friendly alternative for the synthesis of 1,2,3-thiadiazoles. These techniques can avoid the use of harsh reagents and offer high efficiency. One approach involves the electrochemical synthesis of fully substituted 1,2,3-thiadiazoles from α-phenylhydrazones at room temperature. This method is complementary to conventional thermal reactions and proceeds via anodic oxidation of the phenylhydrazone derivative followed by N,S-heterocyclization. A key advantage of this protocol is that it is free of both a base and an external oxidant.

Another electrochemical strategy involves the synthesis of 1,2,3-thiadiazoles by inserting elemental sulfur into N-tosylhydrazones. This metal- and oxidant-free method utilizes electrons as the reagent to achieve the redox processes, thus avoiding the need for excess oxidants.

"Catch and Release" and Solid-Phase Synthesis Techniques for Thiadiazoles

Solid-phase synthesis has emerged as a powerful tool for the generation of libraries of organic molecules, including 1,2,3-thiadiazoles. A "catch and release" strategy has been employed for the parallel synthesis of these heterocycles. This technique involves the immobilization of a precursor onto a solid support, followed by the chemical transformation to form the thiadiazole ring, and subsequent cleavage from the resin to release the final product. This methodology allows for the efficient purification of the desired compounds. A novel traceless solid-phase synthesis of 1,2,3-thiadiazole derivatives from a resin-bound acylhydrazine has also been described.

Regioselective Halogenation Strategies for Phenyl Thiadiazoles

The introduction of a bromine atom at the 5-position of the 4-phenyl-1,2,3-thiadiazole ring requires careful consideration of the regioselectivity of the halogenation reaction. The electron-deficient nature of the 1,2,3-thiadiazole ring can make direct electrophilic substitution challenging.

Direct Bromination Methods

Direct bromination of the 1,2,3-thiadiazole ring can be achieved under specific conditions. While the unsubstituted 1,3,4-thiadiazole (B1197879) ring is generally inert to electrophilic substitution, the presence of activating groups, such as an amino group, can facilitate halogenation. For instance, 2-amino-substituted 1,3,4-thiadiazoles can be brominated at the 5-position by heating with bromine in acetic acid.

For the direct bromination of 4-phenyl-1,2,3-thiadiazole, electrophilic brominating agents are typically employed. One potential reagent is N-bromosuccinimide (NBS), which is commonly used for the bromination of aromatic and heterocyclic compounds. wikipedia.orgmissouri.eduorganic-chemistry.org The reaction conditions, such as the solvent and the presence of a catalyst, can significantly influence the outcome and regioselectivity. For example, the bromination of electron-rich aromatic compounds with NBS in DMF often leads to high para-selectivity. wikipedia.org In some cases, drastic conditions, such as the use of concentrated sulfuric acid, may be necessary to achieve bromination of less reactive aromatic systems with NBS. researchgate.net

Another approach for direct bromination involves the use of bromine (Br₂) in the presence of a strong acid, such as hydrobromic acid (HBr). This method has been successfully used for the monobromination of a benzo[1,2-d:4,5-d′]bis( mdpi.comsmolecule.comthiadiazole) system. mdpi.com Applying similar conditions to 4-phenyl-1,2,3-thiadiazole could potentially lead to the desired 5-bromo derivative. It is important to note that the phenyl ring is also susceptible to electrophilic bromination, and controlling the regioselectivity to favor substitution on the thiadiazole ring is a key challenge. A review article mentions the existence of "4-bromo phenyl-1,2,3-thiadiazole," suggesting that such a compound has been synthesized, although the specific synthetic details were not provided in the abstract. mdpi.com

Bromine Introduction via Precursor Derivatization

An alternative to direct bromination is the introduction of the bromine atom at an earlier stage of the synthesis, by using a brominated precursor. This approach can offer better control over the regiochemistry.

One strategy involves starting with a brominated ketone, such as 4-bromoacetophenone. The Hurd-Mori synthesis can then be applied to this precursor. The 4-bromoacetophenone would first be converted to its corresponding hydrazone, for example, by reaction with tosylhydrazine. Subsequent cyclization with thionyl chloride would then yield 4-(4-bromophenyl)-1,2,3-thiadiazole. While this method places the bromine on the phenyl ring, it demonstrates the principle of using a halogenated starting material.

To achieve bromination at the 5-position of the thiadiazole ring, a precursor with a functional group at the position that will become C5 can be utilized. For example, a precursor with a carboxylic acid or an amino group at the C5 position could be a suitable starting point. A Sandmeyer-type reaction on a 5-amino-4-phenyl-1,2,3-thiadiazole could potentially be used to introduce a bromine atom. The Sandmeyer reaction is a well-established method for converting a primary aromatic amine to a halide via a diazonium salt intermediate. A successful Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) has been reported, yielding the 5-bromo derivative in good yield. chemicalbook.com This suggests that a similar transformation could be feasible for the 5-amino-4-phenyl-1,2,3-thiadiazole precursor.

Another approach could involve the synthesis of a 5-metalated 4-phenyl-1,2,3-thiadiazole intermediate, followed by quenching with an electrophilic bromine source. However, the synthesis and stability of such organometallic intermediates of 1,2,3-thiadiazoles would need to be carefully considered.

Table 2: Summary of Halogenation Strategies

| Strategy | Description | Potential Reagents/Methods | Key Considerations |

| Direct Bromination | Electrophilic substitution on the pre-formed 4-phenyl-1,2,3-thiadiazole ring. | N-Bromosuccinimide (NBS), Bromine (Br₂) in HBr | Regioselectivity between the thiadiazole and phenyl rings; reactivity of the thiadiazole ring. |

| Precursor Derivatization | Synthesis of the thiadiazole ring from a precursor that already contains a bromine atom or a functional group that can be converted to a bromine atom. | Hurd-Mori synthesis with brominated ketones; Sandmeyer reaction on a 5-amino precursor. | Availability of the required precursors; efficiency of the functional group transformation. |

Advanced Synthetic Approaches to 5-Bromo-4-phenyl-1,2,3-thiadiazole

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole, aiming to improve efficiency, selectivity, and sustainability. These approaches include transition metal-catalyzed reactions and continuous flow synthesis protocols.

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 5-bromo-4-phenyl-1,2,3-thiadiazole, these methods can be particularly useful for the introduction of the phenyl group onto the thiadiazole core or for the bromination step through C-H activation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are instrumental in forming the C-C bond between the thiadiazole ring and the phenyl group. For instance, a bromo-substituted 1,2,3-thiadiazole precursor could be coupled with a phenylboronic acid derivative (Suzuki coupling) or a phenylstannane derivative (Stille coupling) to yield 4-phenyl-1,2,3-thiadiazole. Palladium(II) acetate (B1210297) is a commonly used catalyst for direct arylation of 1,2,3-triazoles, a reaction that could potentially be adapted for thiadiazoles.

Recent research has also demonstrated the use of palladium-catalyzed direct (het)arylation reactions for the synthesis of mono- and bis-arylated benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govacs.orgthiadiazole) derivatives. nih.gov These reactions highlight the potential for direct C-H functionalization of the thiadiazole ring, which could be a more atom-economical approach to introduce the phenyl group.

Copper-catalyzed reactions have also emerged as a valuable alternative for the synthesis of related heterocyclic compounds. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) are widely used for the synthesis of 1,2,3-triazoles and could potentially be adapted for thiadiazole synthesis. Furthermore, copper-catalyzed C-H activation of 1,2,3-thiadiazoles has been developed for the synthesis of thioamides, indicating the potential for copper catalysts to be used in the functionalization of the thiadiazole ring.

The following table summarizes representative transition metal-catalyzed reactions that could be adapted for the synthesis of 4-phenyl-1,2,3-thiadiazole precursors.

Table 1: Potential Transition Metal-Catalyzed Reactions for 4-phenyl-1,2,3-thiadiazole Synthesis

| Cross-Coupling Reaction | Catalyst/Reagents | Description |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, base | Coupling of a bromo-thiadiazole with phenylboronic acid. |

| Stille Coupling | Pd(PPh₃)₄ | Coupling of a bromo-thiadiazole with a phenylstannane. |

| Direct C-H Arylation | Pd(OAc)₂, ligand, base | Direct coupling of a C-H bond on the thiadiazole ring with an aryl halide. |

| Copper-Catalyzed Coupling | Cu(I) or Cu(II) catalyst | Potential for C-N or C-S bond formation in the thiadiazole ring synthesis. |

Flow chemistry, or continuous flow synthesis, has gained significant traction in modern organic synthesis due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and ease of scalability. The application of flow chemistry to the synthesis of heterocyclic compounds, including thiadiazoles, is an active area of research.

A continuous flow process has been successfully developed for the synthesis and derivatization of 1,2,4-thiadiazole (B1232254) heterocycles. nih.gov This process allows for the safe handling of hazardous reagents and the efficient production of gram quantities of the desired products. nih.gov Such a methodology could be adapted for the synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole, particularly for the bromination step, which often involves hazardous reagents like bromine.

The key advantages of employing a flow chemistry approach for the synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole would include:

Enhanced Safety: Handling of hazardous reagents such as bromine or thionyl chloride can be performed in a closed and controlled environment, minimizing exposure and risk.

Precise Reaction Control: Microreactors used in flow chemistry allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yields.

Rapid Optimization: The continuous nature of flow synthesis allows for rapid screening of reaction conditions, accelerating the optimization process.

Scalability: Flow chemistry setups can be easily scaled up by running the process for longer durations or by using parallel reactors, facilitating the production of larger quantities of the target compound.

The following table outlines a conceptual continuous flow process for the synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole.

Table 2: Conceptual Continuous Flow Synthesis of 5-Bromo-4-phenyl-1,2,3-thiadiazole

| Step | Reaction | Reagents in Flow Streams | Reactor Conditions |

|---|---|---|---|

| 1 | Formation of 4-phenyl-1,2,3-thiadiazole | Stream 1: Acetophenone-derived tosylhydrazone; Stream 2: Elemental sulfur in a suitable solvent | Heated microreactor |

| 2 | Bromination | Stream 1: 4-phenyl-1,2,3-thiadiazole from Step 1; Stream 2: Brominating agent (e.g., Br₂ or NBS) | Microreactor with precise temperature control |

Green Chemistry Principles and Sustainable Synthesis of 5-Bromo-4-phenyl-1,2,3-thiadiazole

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole can lead to more environmentally friendly and sustainable manufacturing processes.

Key green chemistry principles that can be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. mdpi.com For instance, a highly efficient reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol has been developed for the synthesis of 1,2,3-thiadiazoles.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to improve atom economy and reduce waste. The use of transition metal catalysts, as discussed in section 2.3.1, aligns with this principle. Metal-free catalytic systems are also being explored.

Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave irradiation or ultrasonic-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the core synthesis of the thiadiazole ring from petrochemical-derived precursors, the broader application of this principle encourages the use of starting materials from renewable sources where possible.

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and waste.

Several greener approaches have been reported for the synthesis of thiadiazole scaffolds, including microwave irradiation, ultrasonic irradiation, and grinding techniques. researchgate.net These methods are often more eco-friendly, non-hazardous, reproducible, and economical. For example, the use of a bromide:bromate reagent, which can be generated from industrial bromine recovery processes, offers an eco-friendly and versatile method for the bromination of various organic substrates. rsc.org This reagent generates hypobromous acid (HOBr) in situ as the reactive species.

The following table summarizes some green chemistry approaches applicable to the synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole.

Table 3: Green Chemistry Approaches for the Synthesis of 5-Bromo-4-phenyl-1,2,3-thiadiazole

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Alternative Solvents | Use of ethanol or water as reaction solvents. |

| Catalysis | Employment of reusable heterogeneous catalysts or metal-free catalytic systems. |

| Energy Efficiency | Microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. |

| Safer Reagents | Use of N-bromosuccinimide (NBS) as a safer alternative to liquid bromine for bromination. |

| Atom Economy | Designing synthetic routes with high atom economy, such as C-H activation/functionalization. |

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Phenyl 1,2,3 Thiadiazole

Reactivity of the Bromine Atom at the C-5 Position

The bromine atom at the C-5 position of the 1,2,3-thiadiazole (B1210528) ring is activated towards several types of reactions due to the electron-withdrawing nature of the heterocyclic ring. This activation facilitates its displacement by nucleophiles and its participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The carbon-bromine bond at the C-5 position of the 1,2,3-thiadiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the thiadiazole ring system increases the electrophilicity of the carbon atom bonded to the bromine, making it a target for nucleophilic attack. mdpi.comresearchgate.netnih.gov While specific studies on 5-Bromo-4-phenyl-1,2,3-thiadiazole are limited, research on analogous bromo-substituted thiadiazoles and other electron-deficient heterocycles demonstrates that the bromine atom can be displaced by a variety of nucleophiles.

For instance, in related bromo-substituted benzo[1,2-d:4,5-d']bis( e-bookshelf.demdpi.comthiadiazole) systems, the bromine atom undergoes substitution with nitrogen nucleophiles like morpholine (B109124), piperidine (B6355638), and pyrrolidine (B122466). mdpi.commdpi.com Such reactions often proceed under mild to moderate conditions, for example, by heating in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). mdpi.commdpi.comsemanticscholar.org It is also observed that sulfur-based nucleophiles (thiols) can effectively displace the bromine atom. mdpi.com However, reactions with oxygen nucleophiles, such as alcohols and phenols, can be more challenging and may not proceed even under heating. mdpi.com

The general reactivity trend suggests that 5-Bromo-4-phenyl-1,2,3-thiadiazole would readily react with various N- and S-nucleophiles to yield 5-substituted-4-phenyl-1,2,3-thiadiazole derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution on Analogous Bromo-Heterocycles This table presents data from related compounds to infer the potential reactivity of 5-Bromo-4-phenyl-1,2,3-thiadiazole.

| Bromo-Substrate Analogue | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( e-bookshelf.demdpi.comthiadiazole) | Morpholine | Mono- and bis-morpholino substituted products | mdpi.com |

| 4,7-Dibromo e-bookshelf.denih.govthiadiazolo[3,4-d]pyridazine | Nitrogen and Oxygen Nucleophiles | Selective mono- or di-substitution | semanticscholar.org |

| 4,7-Dibromo e-bookshelf.denih.govthiadiazolo[3,4-d]pyridazine | Thiols | Bis-substituted derivatives | semanticscholar.org |

| 5-Chloro-1,3,4-thiadiazole derivatives | Various Nucleophiles | 5-Substituted-2-aryl-1,3,4-thiadiazoles | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

The C-Br bond in 5-Bromo-4-phenyl-1,2,3-thiadiazole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex molecules with tailored electronic and photophysical properties. scispace.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the bromo-thiadiazole with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com Research on other bromo-substituted heterocycles, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( e-bookshelf.demdpi.comthiadiazole) and various bromo-pyrimidines, shows that these couplings are highly effective. mdpi.commdpi.com The reaction conditions can be tuned to achieve either mono- or bis-arylation when multiple bromine atoms are present. mdpi.com It is anticipated that 5-Bromo-4-phenyl-1,2,3-thiadiazole would efficiently couple with a wide range of aryl- and heteroarylboronic acids.

Stille Coupling: The Stille reaction involves the coupling of the bromo-thiadiazole with an organotin compound, catalyzed by palladium. mdpi.com This method is known for its mild reaction conditions and tolerance of various functional groups. mdpi.com It has been successfully applied to bromo-substituted benzo e-bookshelf.demdpi.comthiadiazoles and other heterocycles for the synthesis of mono- and bis-arylated products. mdpi.commdpi.comresearchgate.net For example, the Stille coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( e-bookshelf.demdpi.comthiadiazole) with aryl and heteroaryl tributylstannanes has been demonstrated. mdpi.com

Heck Coupling: The Heck reaction creates a C-C bond by coupling the bromo-thiadiazole with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org While specific examples for 5-Bromo-4-phenyl-1,2,3-thiadiazole are not documented, this reaction is a cornerstone of synthetic chemistry for vinylating aryl halides. beilstein-journals.org

Sonogashira Coupling: This coupling reaction forms a C-C bond between the bromo-thiadiazole and a terminal alkyne, using a palladium catalyst, a copper co-catalyst, and a base. d-nb.infomdpi.com The Sonogashira reaction is a powerful tool for introducing alkynyl moieties, which are important for creating extended conjugated systems. d-nb.info Studies on related fused thiazole (B1198619) and thiadiazole systems show successful Sonogashira couplings with various arylacetylenes. d-nb.info

Table 2: Overview of Potential Cross-Coupling Reactions This table summarizes potential reactions based on the known reactivity of analogous compounds.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product | Reference (Analogous Systems) |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 4-Phenyl-5-aryl-1,2,3-thiadiazole | mdpi.commdpi.com |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Phenyl-5-aryl-1,2,3-thiadiazole | mdpi.commdpi.com |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | 4-Phenyl-5-vinyl-1,2,3-thiadiazole | beilstein-journals.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Phenyl-5-alkynyl-1,2,3-thiadiazole | d-nb.info |

Reductive Debromination and Hydrogenation Transformations

While specific literature on the reductive debromination of 5-Bromo-4-phenyl-1,2,3-thiadiazole is scarce, this transformation is a common reaction for aryl halides. This process involves the replacement of the bromine atom with a hydrogen atom. Such reactions can typically be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), or through treatment with hydride reagents. This transformation would yield the parent compound, 4-phenyl-1,2,3-thiadiazole (B1662399). ontosight.ainih.gov The 1,2,5-thiadiazole (B1195012) ring system, an isomer, is known to tolerate a range of mild reducing agents, though powerful reagents can lead to ring cleavage. thieme-connect.de

Reactivity of the Phenyl Moiety

The phenyl group attached at the C-4 position of the thiadiazole ring can also undergo chemical modifications, although its reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 1,2,3-thiadiazole ring is an electron-deficient system, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. sphinxsai.com Consequently, electrophilic attack is less favorable compared to unsubstituted benzene (B151609). However, under forcing conditions, electrophilic substitution can occur on the phenyl ring.

Studies on the nitration of 2-phenyl-1,3,4-thiadiazole, for example, showed that substitution occurs on the phenyl ring, yielding a mixture of ortho, meta, and para-nitrophenyl (B135317) isomers, rather than on the thiadiazole ring itself. sphinxsai.com This suggests that for 5-Bromo-4-phenyl-1,2,3-thiadiazole, electrophilic reactions like nitration, sulfonation, or halogenation would likely occur at the ortho, meta, or para positions of the phenyl group, with the specific regioselectivity depending on the reaction conditions and the directing effects of the thiadiazole substituent. The use of strong brominating agents like N-bromosuccinimide (NBS) in the presence of strong acids has been shown to brominate the benzene ring of related benzothiadiazole systems. utm.my

Functionalization of the Phenyl Group for Advanced Derivatization

If the phenyl group itself carries a functional group, this can be used for further derivatization. For example, if the starting material was a 5-bromo-4-(4-bromophenyl)-1,2,3-thiadiazole, the bromine on the phenyl ring could be selectively reacted. The differential reactivity of bromine atoms on the thiadiazole ring versus the phenyl ring could allow for sequential and site-selective cross-coupling reactions, leading to complex, unsymmetrically substituted molecules. This strategy is valuable for creating advanced materials with specific electronic or biological properties. mdpi.com For instance, a Suzuki-Miyaura coupling could be performed on one of the bromine atoms, followed by a different coupling reaction on the second bromine atom. researchgate.net

Reactivity of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is an interesting heterocyclic system that can undergo a variety of chemical transformations. Its reactivity is influenced by the substituents attached to the ring.

Ring Opening and Rearrangement Pathways

The 1,3,4-thiadiazole (B1197879) ring, an isomer of 1,2,3-thiadiazole, is known to be relatively stable to acids but can be cleaved by strong bases. sphinxsai.comcore.ac.uk This susceptibility to nucleophilic attack can lead to ring opening. core.ac.uk For instance, certain 2-amino-1,3,4-thiadiazoles can rearrange into triazolinethiones in the presence of amines at elevated temperatures. core.ac.uk While specific studies on the ring-opening of 5-bromo-4-phenyl-1,2,3-thiadiazole are not prevalent, the general reactivity of the isomeric 1,3,4-thiadiazole ring suggests that strong nucleophiles could induce similar transformations.

Rearrangement reactions have also been observed in other substituted thiadiazoles. For example, some 2-chloro and 2-amino substituted thiadiazoles can undergo rearrangement through a ring-opening and subsequent ring-closure mechanism. nih.gov

Cycloaddition Reactions Involving the Thiadiazole Core

Cycloaddition reactions are a valuable tool in the synthesis of complex heterocyclic systems. While information specific to 5-bromo-4-phenyl-1,2,3-thiadiazole is limited, studies on related 1,3,4-thiadiazole systems provide insights into their potential for such reactions. For example, 1,3,4-thiadiazole derivatives have been synthesized through 1,3-dipolar cycloaddition reactions involving nitrilimines. nih.gov Additionally, the reaction of N-aryl-4,4-dimethyl-2,6-dioxocyclohexane-thiocarboxamides with hydrazonoyl halides leads to the formation of thiadiazole derivatives. arkat-usa.org

Oxidation and Reduction Chemistry of the Heterocycle

The thiadiazole ring can participate in both oxidation and reduction reactions, which can modify its electronic properties.

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized. For instance, the oxidation of the related 1,2,5-thiadiazole ring system with mild oxidizing agents can lead to the formation of nonaromatic thiadiazole 1-oxides and 1,1-dioxides. thieme-connect.de More aggressive oxidation can result in the cleavage of the ring. thieme-connect.de In a specific example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one undergoes an oxidative ring contraction when treated with meta-chloroperoxybenzoic acid (m-CPBA) to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com

Reduction: The 1,2,5-thiadiazole ring system is generally tolerant to a range of mild reducing agents. thieme-connect.de However, stronger reducing agents can cause ring cleavage and desulfurization, yielding 1,2-diamino compounds. thieme-connect.de For example, 2-amino-1,3,4-thiadiazoles can be reduced to benzaldehyde (B42025) thiosemicarbazone. nih.gov

| Reaction Type | Reagent/Conditions | Product(s) | Reference |

| Oxidation | m-CPBA | 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | mdpi.com |

| Reduction | Strong reducing agents | Ring cleavage and desulfurization products | thieme-connect.de |

Photochemical Reactivity of 5-Bromo-4-phenyl-1,2,3-thiadiazole

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these protons. The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring and the 1,2,3-thiadiazole (B1210528) ring. The carbon atoms of the thiadiazole ring are expected to resonate at characteristic chemical shifts, which can be compared with data from related thiadiazole derivatives to confirm the ring structure. For instance, in some 1,3,4-thiadiazole (B1197879) derivatives, the carbon atoms of the thiadiazole ring appear at approximately 164.2 and 160.1 ppm rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-4-phenyl-1,2,3-thiadiazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.8 - 8.2 | 128.0 - 130.0 |

| Phenyl-H (meta) | 7.4 - 7.6 | 129.0 - 131.0 |

| Phenyl-H (para) | 7.3 - 7.5 | 130.0 - 132.0 |

| Thiadiazole-C4 | - | 140.0 - 150.0 |

| Thiadiazole-C5 | - | 110.0 - 120.0 |

Note: The predicted values are based on the analysis of similar thiadiazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are instrumental in assembling the molecular framework by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons within the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign the proton and carbon signals of the phenyl group's CH moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity between the phenyl ring and the 1,2,3-thiadiazole ring by observing correlations between the phenyl protons and the thiadiazole carbons. The quaternary carbons of both rings can also be identified through their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons. In the case of 5-Bromo-4-phenyl-1,2,3-thiadiazole, NOESY could show correlations between the ortho-protons of the phenyl ring and potentially with any substituents on the thiadiazole ring if they are spatially close.

The concerted application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of 5-Bromo-4-phenyl-1,2,3-thiadiazole nih.gov.

Solid-State NMR Spectroscopy for Structural Insights

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer valuable insights into the molecular structure and packing in the crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid state.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, a common fragmentation pathway in ESI-MS/MS studies of similar 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂) from the protonated molecule [M+H]⁺ mdpi.comnih.gov. The resulting fragment ions can provide valuable information about the connectivity of the phenyl and bromo substituents to the thiadiazole ring. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For 5-Bromo-4-phenyl-1,2,3-thiadiazole (C₈H₅BrN₂S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the elemental composition with high confidence mdpi.comresearchgate.net.

Interactive Data Table: Expected HRMS Data for 5-Bromo-4-phenyl-1,2,3-thiadiazole

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (with ⁷⁹Br) | 240.9538 |

| [M+H]⁺ (with ⁸¹Br) | 242.9518 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

The FT-IR spectrum of 5-Bromo-4-phenyl-1,2,3-thiadiazole is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic phenyl ring. The C=C stretching vibrations of the phenyl ring typically appear in the region of 1600-1450 cm⁻¹. The C-N and N=N stretching vibrations of the 1,2,3-thiadiazole ring are also expected to produce characteristic bands. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The vibrational modes of the thiadiazole ring will also be observable. The combination of FT-IR and Raman data, often supported by theoretical calculations such as Density Functional Theory (DFT), can lead to a detailed assignment of the vibrational modes and further confirm the molecular structure esisresearch.orgresearchgate.netresearchgate.net.

Interactive Data Table: Expected Vibrational Frequencies for 5-Bromo-4-phenyl-1,2,3-thiadiazole

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Thiadiazole Ring Vibrations (C=N, N=N) | 1550 - 1300 |

| C-N Stretch | 1300 - 1200 |

| C-S Stretch | 800 - 600 |

| C-Br Stretch | < 700 |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of the current scientific literature and crystallographic databases did not yield a reported crystal structure for the specific compound 5-Bromo-4-phenyl-1,2,3-thiadiazole. Therefore, a direct analysis of its crystal data is not possible at this time. However, the principles of such an analysis can be discussed based on its molecular structure and data from closely related compounds. An SCXRD analysis would provide key parameters such as the crystal system, space group, and unit cell dimensions, forming the basis for a complete structural elucidation. mdpi.com

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For 5-Bromo-4-phenyl-1,2,3-thiadiazole, several types of interactions would be anticipated to play a significant role in stabilizing its solid-state architecture.

Key potential interactions include:

Halogen Bonding: The bromine atom on the thiadiazole ring can act as a halogen bond donor, forming interactions with electron-rich atoms like the nitrogen or sulfur atoms of neighboring molecules. In the crystal structure of a related compound, 2-Bromo-4-phenyl-1,3-thiazole, short intermolecular S···Br contacts of 3.5402 Å were observed, indicating this type of interaction is significant. researchgate.net

C-H···N/S Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the phenyl ring and the nitrogen or sulfur atoms of the thiadiazole ring of adjacent molecules would also contribute to the cohesion of the crystal lattice.

The quantification of these interactions provides insight into the forces directing the supramolecular assembly of the compound in the solid state.

Table 1: Potential Intermolecular Interactions in Crystalline 5-Bromo-4-phenyl-1,2,3-thiadiazole This table is illustrative and based on expected interactions for the molecular structure.

| Interaction Type | Donor | Acceptor | Potential Distance Range (Å) |

|---|---|---|---|

| Halogen Bond | C5–Br | N 2, N 3, or S 1 of neighbor | ~3.0 - 3.6 |

| π–π Stacking | Phenyl Ring Centroid | Thiadiazole Ring Centroid | ~3.5 - 4.0 |

| π–π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.5 - 4.0 |

| Weak Hydrogen Bond | Phenyl C–H | Thiadiazole N or S | ~2.5 - 3.0 (H···Acceptor) |

The conformation of a molecule in its crystalline state is its lowest energy arrangement within the lattice. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, the primary conformational feature of interest is the relative orientation of the phenyl ring and the 1,2,3-thiadiazole ring. This is defined by the dihedral angle between the planes of the two rings.

This angle is a result of the balance between two opposing factors:

Electronic Conjugation: Co-planarity of the two aromatic rings would maximize the overlap of their π-electron systems, leading to electronic stabilization.

Steric Hindrance: Repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the thiadiazole ring (specifically the bromine at position 5 and the sulfur at position 1) can force the rings to twist out of plane.

In the analogous molecule 2-Bromo-4-phenyl-1,3-thiazole, the planes of the phenyl and thiazole (B1198619) rings are twisted by a relatively small angle of 7.45°. researchgate.net A similar near-planar conformation might be expected for 5-Bromo-4-phenyl-1,2,3-thiadiazole, though the precise angle would depend on the specific packing forces present in its crystal.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, the spectrum is expected to be dominated by π→π* transitions associated with the conjugated system of the phenyl and thiadiazole rings, and potentially n→π* transitions involving the lone pairs of electrons on the nitrogen and sulfur atoms.

Studies on related 1,3,4-thiadiazole compounds show absorption maxima in the range of 260-370 nm. dergipark.org.tr The exact position of the absorption bands for 5-Bromo-4-phenyl-1,2,3-thiadiazole would be influenced by factors such as solvent polarity and the electronic effects of the bromine substituent. The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption wavelength. dergipark.org.tr

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Many thiadiazole derivatives are known to be fluorescent. nih.govnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular environment. For some phenyl-thiadiazole derivatives, dual or multiple fluorescence bands have been observed, which can be influenced by solvent pH, molecular aggregation, and charge transfer phenomena. nih.gov In some cases, aggregation can lead to an enhancement of fluorescence emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov The potential for 5-Bromo-4-phenyl-1,2,3-thiadiazole to exhibit fluorescence would likely depend on the rigidity of its structure and the nature of its excited states.

Table 2: Typical UV-Vis Absorption Data for Phenyl-Thiadiazole Derivatives

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Phenyl-1,3,4-thiadiazole | Chloroform | 266, 333 | dergipark.org.tr |

| Nitro-phenyl-1,3,4-thiadiazole | Chloroform | 368 | dergipark.org.tr |

| Chiral Thiadiazolophane | Not specified | 283, 333 | rsc.org |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric and Conformational Studies

Chiroptical spectroscopy techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are powerful tools for the analysis of chiral molecules, providing information about their absolute configuration and solution-state conformation. mdpi.com

A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD signal. cas.cz The compound 5-Bromo-4-phenyl-1,2,3-thiadiazole is an achiral molecule. It possesses a plane of symmetry that bisects the phenyl and thiadiazole rings (assuming a planar conformation), and it lacks any stereocenters.

Consequently, under standard isotropic conditions (e.g., in solution), 5-Bromo-4-phenyl-1,2,3-thiadiazole is not expected to be active in CD or ORD spectroscopy. A chiroptical signal could only be induced if the molecule were placed in a chiral environment, such as a chiral solvent, or if it were to form chiral aggregates through self-assembly. nih.gov In such a scenario, the induced CD spectrum could potentially provide insights into the conformational preferences and intermolecular associations of the molecule within that specific chiral environment.

Theoretical and Computational Investigations of 5 Bromo 4 Phenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, these methods can map out electron density, define molecular orbitals, and calculate energies, providing a detailed picture of its electronic architecture.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of molecules by calculating the electron density. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a material. mdpi.com In 5-Bromo-4-phenyl-1,2,3-thiadiazole, the HOMO is expected to be distributed across the electron-rich phenyl ring and the sulfur atom of the thiadiazole ring. mdpi.com Conversely, the LUMO is likely concentrated on the electron-deficient 1,2,3-thiadiazole (B1210528) ring, influenced by the electronegative nitrogen and bromine atoms. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, are employed to determine these values precisely. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) (Note: These values are illustrative for this class of compound.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the thiadiazole ring |

| HOMO | -6.8 | Distributed across the phenyl ring and sulfur atom |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) are used for high-accuracy calculations.

These methods are particularly valuable for performing geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, ab initio calculations can provide highly accurate bond lengths, bond angles, and dihedral angles. acs.org This optimized geometry is the foundation for all other computational predictions, including spectroscopic and reactivity studies. acs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis absorption)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict the 1H and 13C NMR chemical shifts. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, calculations would predict distinct signals for the phenyl protons and carbons, with shifts influenced by the electron-withdrawing thiadiazole ring. The carbon atoms within the thiadiazole ring are expected to appear in the 150–170 ppm range in the 13C NMR spectrum.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., C=N stretching, C-H bending, C-Br stretching) to the observed experimental bands. For this molecule, characteristic frequencies for the thiadiazole ring C=N and N=N bonds would be predicted.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. tandfonline.com The calculations for 5-Bromo-4-phenyl-1,2,3-thiadiazole would likely predict π → π* transitions associated with the phenyl and thiadiazole rings.

Table 2: Representative Predicted Spectroscopic Data (Note: These values are illustrative for this class of compound.)

| Parameter | Predicted Value | Corresponding Moiety |

| 13C NMR Shift | 155-165 ppm | Thiadiazole Ring Carbons |

| 1H NMR Shift | 7.4-7.8 ppm | Phenyl Protons |

| IR Frequency | 1550-1600 cm-1 | C=N Stretching |

| UV-Vis λmax | 260-290 nm | π → π* Transition |

Conformational Analysis and Potential Energy Surfaces Modeling

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, the key rotational degree of freedom is the dihedral angle between the phenyl ring and the thiadiazole ring.

A Potential Energy Surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. This modeling reveals the most stable conformation (the global minimum on the energy surface) and the energy barriers to rotation. The planarity or twist between the two rings affects the molecule's electronic conjugation and how it packs in a solid state.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the molecule itself, Molecular Dynamics (MD) simulations are used to study the behavior of multiple molecules over time. MD simulations can predict how 5-Bromo-4-phenyl-1,2,3-thiadiazole molecules would interact with each other in a liquid or solid state, or with a biological target like a protein. nih.gov

These simulations are crucial for understanding intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential π-π stacking between the phenyl and thiadiazole rings. Analysis of the simulation trajectory can reveal information about the bulk properties of the material and preferred binding modes. nih.govjchemlett.com

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides powerful tools for predicting a molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 5-Bromo-4-phenyl-1,2,3-thiadiazole, the MEP would likely show negative potential around the nitrogen atoms and positive potential around the hydrogen atoms of the phenyl ring.

Reaction Pathway Modeling: DFT calculations can be used to model the entire pathway of a chemical reaction. mq.edu.au This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its activation energy. This allows chemists to predict the feasibility of a proposed reaction, understand its mechanism, and predict the major products. For example, one could model the nucleophilic substitution of the bromine atom to predict its reactivity compared to other aryl halides. mq.edu.au

Aromaticity and Heteroaromaticity Analysis of the Thiadiazole Ring System

The 1,2,3-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two adjacent nitrogen atoms. This arrangement of heteroatoms, along with two double bonds within the ring, contributes to its classification as a heteroaromatic compound. wikipedia.orgthieme-connect.de The aromatic character arises from the delocalization of π-electrons across the ring, which imparts greater stability compared to a hypothetical localized structure. thieme-connect.deisres.org

Computational investigations into related complex structures, such as benzo[1,2-d:4,5-d′]bis( wikipedia.orgthieme-connect.denih.govthiadiazole) and its bromo derivatives, provide valuable insights into the electronic properties of the 1,2,3-thiadiazole ring. nih.govmdpi.com These studies employ methods like Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) to quantify aromaticity. mdpi.com

Research on benzo-bis-thiadiazole systems has shown that the 1,2,3-thiadiazole ring possesses a lower degree of aromaticity compared to the 1,2,5-thiadiazole (B1195012) isomer when fused to a benzene (B151609) ring. nih.gov This difference in electron delocalization impacts the electronic properties of the molecule. nih.gov

Despite its aromatic nature, the 1,2,3-thiadiazole ring can be susceptible to certain reactions. For instance, some substituted 1,2,3-thiadiazoles have been observed to undergo ring cleavage upon nucleophilic attack at the sulfur atom, indicating a point of potential reactivity. cdnsciencepub.com

The following table presents computational data from a study on a related fused ring system, illustrating the quantitative assessment of aromaticity.

| Compound | Ring | π-EDDBF (ē) | IRCS (nA/T) |

|---|---|---|---|

| Benzo[1,2-d:4,5-d′]bis( wikipedia.orgthieme-connect.denih.govthiadiazole) | Six-membered (C6) | - | ~15 |

| Five-membered (Thiadiazole) | - | ~11 | |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgthieme-connect.denih.govthiadiazole) | Six-membered (C6) | Decreased by ~0.06 | - |

| Five-membered (Thiadiazole) | Increased by ~0.1 | - |

Mechanistic Studies of Reactions Involving 5 Bromo 4 Phenyl 1,2,3 Thiadiazole

Reaction Pathway Elucidation using Combined Experimental and Computational Methods

The elucidation of reaction pathways for 1,2,3-thiadiazoles often involves a synergistic approach combining experimental observations with computational modeling.

Thermal and Photochemical Decomposition: A primary reaction pathway for 1,2,3-thiadiazoles is their decomposition under thermal or photochemical conditions. This process is generally understood to proceed through the extrusion of molecular nitrogen (N₂), leading to the formation of a highly reactive thiirene (B1235720) intermediate. bhu.ac.inthieme-connect.de For 5-Bromo-4-phenyl-1,2,3-thiadiazole, this pathway would yield 2-bromo-3-phenylthiirene.

Computational studies on the parent 1,2,3-thiadiazole (B1210528) have modeled the potential energy surface for this transformation, indicating that the extrusion of nitrogen leads to a diradical intermediate which then cyclizes to the thiirene. bhu.ac.in The presence of the phenyl group at the 4-position and the bromo group at the 5-position would be expected to influence the stability and subsequent reactions of this thiirene intermediate.

Experimental evidence for the formation of thiirenes from 1,2,3-thiadiazoles has been obtained through trapping experiments. bhu.ac.in In the case of 2-bromo-3-phenylthiirene, it would be expected to be highly unstable and readily undergo further reactions, such as isomerization to a corresponding thioketene.

5-Bromo-4-phenyl-1,2,3-thiadiazoleIt is important to note that direct experimental or computational studies on the decomposition of 5-Bromo-4-phenyl-1,2,3-thiadiazole are scarce, and this proposed pathway is an extrapolation from studies on simpler 1,2,3-thiadiazoles.

Kinetic Investigations of Key Chemical Transformations

Kinetic studies are essential for determining the rates of chemical reactions and providing insights into their mechanisms. For 5-Bromo-4-phenyl-1,2,3-thiadiazole, key transformations that would benefit from kinetic analysis include its decomposition and nucleophilic substitution reactions.

Decomposition Kinetics: The rate of thermal or photochemical decomposition would be expected to depend on the stability of the 1,2,3-thiadiazole ring. The electronic nature of the substituents on the ring plays a significant role. The phenyl group at the 4-position may influence the stability of the ring through resonance effects.

Nucleophilic Substitution Kinetics: The bromine atom at the 5-position is a potential site for nucleophilic substitution. The rate of such reactions would be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the thiadiazole ring. The electron-withdrawing nature of the 1,2,3-thiadiazole ring is expected to activate the C-Br bond towards nucleophilic attack. researchgate.net

A hypothetical kinetic study of the reaction of 5-Bromo-4-phenyl-1,2,3-thiadiazole with a nucleophile (Nu⁻) could be represented by the following rate law:

Rate = k [5-Bromo-4-phenyl-1,2,3-thiadiazole] [Nu⁻]

Where 'k' is the rate constant. The determination of this rate constant under various conditions would provide valuable mechanistic information.

Isotopic Labeling Experiments for Mechanism Verification

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanisms.

In the context of 5-Bromo-4-phenyl-1,2,3-thiadiazole, isotopic labeling could be employed to verify the mechanism of its decomposition. For example, synthesizing the compound with a ¹³C label at the C5 position would allow for the tracking of this carbon atom in the products.

A study on the photolysis of [4-¹³C]1,2,3-thiadiazole demonstrated the formation of thiirene and subsequent carbon randomization in the resulting thioketene, providing strong evidence for the proposed mechanism. thieme-connect.de A similar experiment with ¹³C-labeled 5-Bromo-4-phenyl-1,2,3-thiadiazole would be expected to yield analogous results, confirming the intermediacy of 2-bromo-3-phenylthiirene.

| Labeled Reactant | Expected Labeled Intermediate | Potential Labeled Products | Mechanistic Insight |

| 5-Bromo-4-phenyl-1,2,3-[5-¹³C]thiadiazole | 2-Bromo-3-phenyl-[2-¹³C]thiirene | Labeled thioketene, Labeled alkynes | Confirms the extrusion of N₂ and the formation of a three-membered ring intermediate. |

| 5-Bromo-4-phenyl-[3-¹⁵N]-1,2,3-thiadiazole | - | ¹⁵N-labeled N₂ | Demonstrates the origin of the extruded nitrogen molecule. |

This table presents hypothetical isotopic labeling experiments and their potential outcomes based on known mechanisms of related compounds.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of transient intermediates and transition states are challenging but provide the most detailed mechanistic information.

Intermediates: As discussed, the primary intermediate in the decomposition of 5-Bromo-4-phenyl-1,2,3-thiadiazole is expected to be 2-bromo-3-phenylthiirene . bhu.ac.inthieme-connect.de Due to its high reactivity, its characterization would likely require matrix isolation techniques at low temperatures, coupled with spectroscopic methods such as IR and NMR. Further reaction of the thiirene could lead to other intermediates, such as the corresponding thioketene .

Transition States: Computational chemistry is the primary tool for investigating the structure and energy of transition states. For the nitrogen extrusion reaction, a transition state corresponding to the breaking of the C-N and N-N bonds would be expected. For nucleophilic substitution at the C5 position, a transition state involving the approach of the nucleophile and the departure of the bromide ion would be anticipated. The geometry and energy of these transition states, calculated using methods like Density Functional Theory (DFT), would provide insights into the reaction barriers and pathways.

Role of Catalysis and Solvent Effects in Reaction Mechanisms

The rates and outcomes of chemical reactions involving 5-Bromo-4-phenyl-1,2,3-thiadiazole can be significantly influenced by the presence of catalysts and the nature of the solvent.

Catalysis:

Palladium-catalyzed cross-coupling reactions: The C-Br bond in 5-Bromo-4-phenyl-1,2,3-thiadiazole makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. thieme-connect.comnih.govresearchgate.net These reactions would proceed through a well-established catalytic cycle involving oxidative addition of the thiadiazole to a Pd(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion, and finally reductive elimination to yield the coupled product and regenerate the catalyst. The phenyl group at the 4-position may sterically and electronically influence the efficiency of these coupling reactions.

Acid/Base Catalysis: The Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles from α-methylene ketones via their hydrazones, is sensitive to the electronic nature of the substituents. nih.govresearchgate.netwikipedia.org While this pertains to the synthesis of the ring system, it highlights the potential for acid or base catalysis to influence reactions at the thiadiazole ring itself, for instance, by protonating one of the nitrogen atoms and altering its reactivity.

Solvent Effects: The choice of solvent can have a profound impact on the reaction mechanism and product distribution.

| Reaction Type | Expected Solvent Effects |

| Decomposition | The polarity of the solvent could influence the stability of any charged intermediates or transition states. |

| Nucleophilic Substitution | Polar aprotic solvents (e.g., DMF, DMSO) would generally favor SₙAr-type reactions by solvating the cation and leaving the nucleophile relatively free. Polar protic solvents (e.g., ethanol (B145695), water) could solvate both the nucleophile and the leaving group, potentially slowing down the reaction. nih.gov |

| Cross-Coupling Reactions | The choice of solvent is critical for the solubility of the reactants and the catalyst, as well as for the stability of the catalytic intermediates. A mixture of solvents, often including water, is commonly used in Suzuki couplings. thieme-connect.comnih.gov |

This table summarizes the expected influence of solvents on different reaction types involving 5-Bromo-4-phenyl-1,2,3-thiadiazole based on general principles of organic chemistry.

Derivatization and Analog Synthesis of 5 Bromo 4 Phenyl 1,2,3 Thiadiazole

Functionalization at the Bromine Atom: Introduction of Diverse Chemical Moieties

The bromine atom at the 5-position of the 1,2,3-thiadiazole (B1210528) ring serves as a versatile handle for introducing a wide array of chemical functionalities through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. mdpi.comnih.govmdpi.com This reactivity allows for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Research has demonstrated the successful substitution of the bromine atom with various nucleophiles. For instance, reactions with nitrogen-based nucleophiles like morpholine (B109124) and piperidine (B6355638) can proceed selectively to yield monosubstituted products under controlled conditions, such as refluxing in acetonitrile (B52724). mdpi.commdpi.com More vigorous conditions, like heating in xylene, can lead to the formation of bis-derivatives when a second reactive site is available on the core structure. mdpi.com Thiol nucleophiles have also been employed, though they often lead to the formation of bis-substituted products. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have proven to be effective methods for creating new carbon-carbon bonds at the position of the bromine atom. mdpi.commdpi.com These reactions enable the introduction of various (het)aryl groups, significantly expanding the structural diversity of the synthesized analogs. mdpi.commdpi.com The choice of reaction conditions, including the catalyst, ligands, and solvent, is crucial for achieving selective mono- or diarylation. mdpi.commdpi.com

The following table summarizes examples of nucleophilic aromatic substitution reactions on bromo-substituted thiadiazole systems, illustrating the versatility of this approach.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Morpholine | MeCN, reflux, 24h | Monosubstituted | mdpi.com |

| Morpholine | DMF, 80°C, 12h | Monosubstituted | mdpi.com |

| Piperidine | - | Mono- and Bis-substituted | mdpi.com |

| Thiophenol | Various organic solvents, rt | Disubstituted | nih.gov |

Modification of the Phenyl Ring for Structure-Reactivity Studies

For example, the synthesis of a series of 5-chloro-3-(bromophenyl)-1,2,4-thiadiazoles has been reported, where the bromo-substituent is located at different positions on the phenyl ring. durham.ac.ukworktribe.com This approach allows for future diversification through metal-mediated amination or cross-coupling reactions at the bromine site on the phenyl ring. durham.ac.ukworktribe.com

Photochemical studies on phenyl-substituted 1,2,4-thiadiazoles have revealed that the position and nature of substituents on the phenyl ring can influence the photochemical reaction pathways. nih.govacs.org For instance, irradiation of 5-phenyl-1,2,4-thiadiazole (B8641319) leads to a complex mixture of products arising from photoinduced electrocyclic ring closure and fragmentation. nih.govacs.org

The table below presents examples of modifications made to the phenyl ring of thiadiazole derivatives and the purpose of these modifications.

| Phenyl Ring Modification | Purpose | Key Findings | Reference |

| Introduction of bromo-substituents | Bidirectional functionalization | Enables further diversification via cross-coupling reactions. | durham.ac.ukworktribe.com |

| Varied substituents (e.g., chloro, trifluoromethyl) | Structure-activity relationship studies | Influences biological activity, such as antiplatelet aggregation. nih.gov | nih.gov |

| 15N-labeling | Mechanistic photochemical studies | Elucidated reaction pathways involving ring closure and fragmentation. | nih.govacs.org |

Heterocyclic Ring System Manipulation: Expansion and Contraction Reactions

Manipulation of the 1,2,3-thiadiazole ring system itself, through ring expansion or contraction reactions, offers a pathway to novel heterocyclic scaffolds. While specific examples starting directly from 5-bromo-4-phenyl-1,2,3-thiadiazole are not extensively detailed in the provided context, the general reactivity of thiadiazoles indicates the potential for such transformations.

Studies have shown that other thiadiazole isomers can undergo ring transformations. For instance, 1,2,6-thiadiazines have been shown to undergo acid- and/or thermal-mediated ring contraction to afford 1,2,5-thiadiazoles. acs.orgresearchgate.net A proposed mechanism for this transformation involves a double Wagner-Meerwein rearrangement. acs.org Photochemical mediation has also been employed for the ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.govacs.org This reaction is believed to proceed through a [3 + 2] cycloaddition with singlet oxygen. nih.govacs.org

Furthermore, the synthesis of fused heterocyclic systems, such as s-triazolo[3,4-b]-1,3,4-thiadiazoles, can be achieved from 1,3,4-thiadiazole (B1197879) derivatives, demonstrating the versatility of the thiadiazole core in constructing more complex ring systems. clockss.org

| Starting Material | Reaction Type | Product | Reference |

| 3′,5′-diarylspiro(benzo[d] Current time information in Bangalore, IN.mdpi.comdioxole-2,4′- durham.ac.uknih.govCurrent time information in Bangalore, IN.thiadiazines) | Acid/Thermal Mediated Ring Contraction | 3-aryl-4-(2-arylbenzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-2-yl)-1,2,5-thiadiazoles | acs.orgresearchgate.net |

| 4H-1,2,6-Thiadiazines | Photochemical Mediated Ring Contraction | 1,2,5-Thiadiazol-3(2H)-one 1-oxides | nih.govacs.org |